Isobutyl myristate
Overview
Description
Mechanism of Action
Target of Action
Isobutyl myristate, a myristic acid isobutyl ester with the molecular formula: C18H36O2, is primarily used in cosmetic formulations . The primary target of this compound is the skin, where it acts as an emollient and a skin care product . It makes the skin supple and smooth .
Mode of Action
This compound works by acting as an emollient, which means it softens and smooths the skin . This is achieved by forming a film on the skin’s surface, reducing water loss and helping to maintain the skin’s softness and elasticity.
Biochemical Pathways
It is known that esters like this compound can be readily hydrolyzed in vivo to the corresponding alcohol and acid, which are then further metabolized .
Pharmacokinetics
It is known that esters like this compound can be readily hydrolyzed in vivo to the corresponding alcohol and acid, which are then further metabolized . This suggests that this compound may have good bioavailability.
Result of Action
The primary result of this compound’s action is the softening and smoothing of the skin . By forming a film on the skin’s surface, it reduces water loss and helps to maintain the skin’s softness and elasticity. This makes it an effective ingredient in cosmetic and skincare products.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isobutyl myristate is typically synthesized through the esterification reaction between myristic acid and isobutanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is heated to a temperature of around 150°C to 160°C, and water formed during the reaction is continuously removed to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is often carried out in a batch or continuous reactor, and the product is purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Isobutyl myristate primarily undergoes hydrolysis and transesterification reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to myristic acid and isobutanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid, and an alcohol.
Major Products Formed:
Hydrolysis: Myristic acid and isobutanol.
Transesterification: A new ester and alcohol, depending on the reactants used.
Scientific Research Applications
Isobutyl myristate has a wide range of applications in scientific research and industry:
Cosmetics and Personal Care: It is used as an emollient, skin conditioning agent, and solvent in various formulations, including lotions, creams, and makeup products.
Pharmaceuticals: It is employed as a penetration enhancer in topical formulations to improve the delivery of active ingredients through the skin.
Chemical Research: this compound is used as a standard in chromatographic analysis and as a reagent in organic synthesis.
Industrial Applications: It serves as a lubricant and plasticizer in the manufacturing of plastics and other materials.
Comparison with Similar Compounds
Isobutyl myristate is often compared with other esters of myristic acid, such as:
Isopropyl Myristate: Similar in function, but isopropyl myristate is more commonly used as a penetration enhancer in pharmaceutical formulations.
Ethyl Myristate: Used in cosmetics for its emollient properties but has a different alcohol component.
Butyl Myristate: Another ester with similar applications in cosmetics and personal care products.
Uniqueness: this compound is unique due to its specific combination of myristic acid and isobutanol, which provides a balance of emollient properties and skin penetration enhancement. This makes it particularly suitable for use in formulations where both smooth texture and effective delivery of active ingredients are desired .
Properties
IUPAC Name |
2-methylpropyl tetradecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-18(19)20-16-17(2)3/h17H,4-16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVCWXRLKHBEKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179913 | |
Record name | Isobutyl myristate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10179913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25263-97-2 | |
Record name | Isobutyl myristate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25263-97-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isobutyl myristate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025263972 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 25263-97-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44525 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isobutyl myristate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10179913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isobutyl myristate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.499 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOBUTYL MYRISTATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT6J85032B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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